![molecular formula C8H21O3PSi2 B104685 Bis(trimethylsilyl) vinylphosphonate CAS No. 18291-41-3](/img/structure/B104685.png)
Bis(trimethylsilyl) vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) vinylphosphonate (BTMSP) is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.39 g/mol. BTMSP is widely used in the field of organic chemistry due to its ability to act as a versatile reagent for the synthesis of various organic compounds.
Wirkmechanismus
Bis(trimethylsilyl) vinylphosphonate acts as a nucleophile in various chemical reactions due to the presence of a vinyl group and a phosphonate group. The vinyl group can undergo addition reactions with various electrophiles, while the phosphonate group can undergo substitution reactions with various nucleophiles.
Biochemical and Physiological Effects
Bis(trimethylsilyl) vinylphosphonate does not have any known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(trimethylsilyl) vinylphosphonate has several advantages for laboratory experiments, including:
1. Versatility: Bis(trimethylsilyl) vinylphosphonate can be used as a reagent for the synthesis of various organic compounds, making it a versatile tool for organic chemists.
2. Stability: Bis(trimethylsilyl) vinylphosphonate is a stable compound that can be stored for long periods without degradation.
3. Solubility: Bis(trimethylsilyl) vinylphosphonate is soluble in various organic solvents, making it easy to handle and use in laboratory experiments.
However, Bis(trimethylsilyl) vinylphosphonate also has some limitations for laboratory experiments, including:
1. Toxicity: Bis(trimethylsilyl) vinylphosphonate can be toxic if ingested or inhaled, and proper safety precautions must be taken when handling it.
2. Reactivity: Bis(trimethylsilyl) vinylphosphonate is a reactive compound that can react with various chemicals, and care must be taken to avoid unwanted reactions.
3. Cost: Bis(trimethylsilyl) vinylphosphonate can be expensive, and its cost may limit its use in some laboratory experiments.
Zukünftige Richtungen
There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including:
1. Development of new synthetic methods: Researchers can explore new synthetic methods for the production of Bis(trimethylsilyl) vinylphosphonate and its derivatives.
2. Applications in catalysis: Bis(trimethylsilyl) vinylphosphonate can be used as a catalyst for various chemical reactions, and researchers can explore its potential in catalysis.
3. Applications in materials science: Bis(trimethylsilyl) vinylphosphonate can be used as a surface modifier for various materials, and researchers can explore its potential in materials science.
4. Applications in drug discovery: Bis(trimethylsilyl) vinylphosphonate and its derivatives can be used in drug discovery research, and researchers can explore their potential as drug candidates.
Conclusion
In conclusion, Bis(trimethylsilyl) vinylphosphonate is a versatile compound that is widely used in various scientific research applications. Its ability to act as a versatile reagent for the synthesis of various organic compounds makes it a valuable tool for organic chemists. However, its toxicity and reactivity must be taken into consideration when handling it in laboratory experiments. There are several future directions for research involving Bis(trimethylsilyl) vinylphosphonate, including the development of new synthetic methods, applications in catalysis and materials science, and applications in drug discovery.
Synthesemethoden
The synthesis of Bis(trimethylsilyl) vinylphosphonate involves the reaction of trimethylsilyl acetylene with phosphorus trichloride in the presence of a catalyst such as triethylamine. The reaction results in the formation of Bis(trimethylsilyl) vinylphosphonate, which can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) vinylphosphonate is used in various scientific research applications, including:
1. Synthesis of organic compounds: Bis(trimethylsilyl) vinylphosphonate is used as a versatile reagent for the synthesis of various organic compounds, including alkenes, alkynes, and phosphonates.
2. Polymerization: Bis(trimethylsilyl) vinylphosphonate is used as a monomer for the synthesis of various polymers, including poly(ethylene-co-vinylphosphonate) and poly(ethylene-co-vinylphosphonic acid).
3. Surface modification: Bis(trimethylsilyl) vinylphosphonate is used as a surface modifier for various materials, including glass, silicon, and gold.
Eigenschaften
CAS-Nummer |
18291-41-3 |
---|---|
Molekularformel |
C8H21O3PSi2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3 |
InChI-Schlüssel |
UFVFKJLDKPZOHD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.